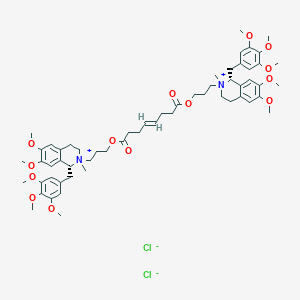

Mivacurium chloride

Descripción general

Descripción

Mivacurium chloride is a bisbenzylisoquinolinium-based neuromuscular blocker or muscle relaxant . It is a short-acting, nondepolarizing skeletal neuromuscular blocking agent used to induce anesthesia during intubation and promote skeletal muscle relaxation during surgery or mechanical ventilation .

Synthesis Analysis

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular-blocking agent (NMBA) which was first synthesized in 1981 . It belongs to the benzylisoquinolinium group . The synthesis process involves coupling diacid directly without converting it to an acid chloride, which obviates the use of hazardous thionyl chloride .Molecular Structure Analysis

The molecular formula of Mivacurium chloride is C58H80Cl2N2O14 . It has a molecular weight of 1100.18 . Mivacurium is a symmetrical molecule existing as a mixture of three of twenty possible isomers .Chemical Reactions Analysis

Mivacurium results in a blockade of neuromuscular transmission by binding competitively with cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine . This action is antagonized by acetylcholinesterase inhibitors .Physical And Chemical Properties Analysis

Mivacurium chloride is a solid substance . It has a characteristic odor . The molecular weight is 1100.18 and the molecular formula is C58H80Cl2N2O14 .Aplicaciones Científicas De Investigación

Neuromuscular Blockade

Mivacurium chloride is a short-acting non-depolarizing neuromuscular-blocking agent (NMBA) which has recently been re-released onto the US market . It is used to induce neuromuscular blockade, which is especially useful in the pediatric population, particularly for shorter cases .

Anesthesia Induction

Mivacurium is used to induce anesthesia during intubation . It provides muscle relaxation, which is crucial during the induction phase of anesthesia .

Skeletal Muscle Relaxation

During surgery or mechanical ventilation, skeletal muscle relaxation is often required. Mivacurium is used to promote this relaxation, making surgical procedures easier and mechanical ventilation more effective .

Rapid Metabolism

Mivacurium is rapidly metabolized by pseudocholinesterase (PChE), which means it usually does not require a specific reversal agent to offset its actions at the end of surgery . This makes it a potentially advantageous alternative to the use of other NMBA .

Prolonged Neuromuscular Blockade

Deficiencies in PChE as well as old age and some drug interactions can be associated with prolonged neuromuscular blockade . A number of case reports have described PChE deficiency and its association with a prolongation of neuromuscular block .

Histamine Release

The rapid administration of higher doses of Mivacurium may provoke significant histamine release leading to hemodynamic compromise . This is an important consideration in the clinical application of Mivacurium.

Pharmacokinetics and Pharmacodynamics Research

Mivacurium has been the subject of extensive pharmacokinetics and pharmacodynamics research . For example, studies have been conducted to evaluate the effects of various doses of human cholinesterase injected early and late after the administration of mivacurium .

Reversal of Neuromuscular Block

In patients phenotypically homozygous for the atypical plasma cholinesterase variant, injection of purified human serum cholinesterase may be effective in reversing the neuromuscular block caused by Mivacurium . This is a significant area of research and clinical application for Mivacurium.

Mecanismo De Acción

Target of Action

Mivacurium chloride is a bisbenzylisoquinolinium-based neuromuscular blocker or muscle relaxant . The primary targets of mivacurium chloride are the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, enabling muscle contraction.

Mode of Action

Mivacurium chloride works by binding competitively to cholinergic receptors on the motor end-plate . This antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, mivacurium chloride blocks neuromuscular transmission, leading to muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by mivacurium chloride is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the motor end-plate, mivacurium chloride disrupts the normal signal transmission from nerve cells to muscle cells . This leads to muscle relaxation, which is essential during procedures such as surgery or mechanical ventilation .

Pharmacokinetics

Mivacurium chloride exhibits a short duration of action and is rapidly metabolized by plasma cholinesterase . The volume of distribution of mivacurium chloride is approximately 0.18 L/kg, and its clearance is around 12 ml/min/kg . The half-life of mivacurium chloride is about 34.9 minutes . These pharmacokinetic properties contribute to the drug’s bioavailability and its short duration of action .

Result of Action

The primary result of mivacurium chloride’s action is the blockade of neuromuscular transmission, leading to skeletal muscle relaxation . This makes it useful in medical procedures that require muscle relaxation, such as surgery or mechanical ventilation . The neuromuscular block produced by mivacurium chloride can be readily reversed by anticholinesterase agents .

Action Environment

The action of mivacurium chloride can be influenced by various environmental factors. For instance, deficiencies in plasma cholinesterase can lead to prolonged neuromuscular blockade . Additionally, factors such as patient age and certain drug interactions can also affect the duration and intensity of the neuromuscular block . Therefore, these factors must be considered when administering mivacurium chloride to ensure its efficacy and safety .

Safety and Hazards

Direcciones Futuras

Mivacurium has been reported to be especially useful in the pediatric population, especially for shorter cases, and infusions can be used for longer cases without inducing tachyphylaxis . As it is rapidly metabolized by pseudocholinesterase (PChE), mivacurium does usually not require a specific reversal agent to offset its actions at the end of surgery . Despite other NMBA being available on the market and its side effects, mivacurium may still be a useful agent in short cases, particularly in the pediatric population .

Propiedades

IUPAC Name |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H80N2O14.2ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;;/h13-14,31-38,45-46H,15-30H2,1-12H3;2*1H/q+2;;/p-2/b14-13+;;/t45-,46-,59?,60?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSYWJSZGVOIJW-ONUALHDOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H80Cl2N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046649 | |

| Record name | Mivacurium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1100.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106861-44-3 | |

| Record name | Mivacurium chloride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106861443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivacurium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

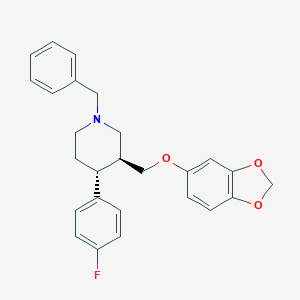

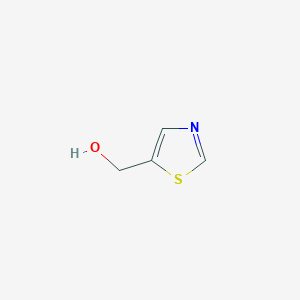

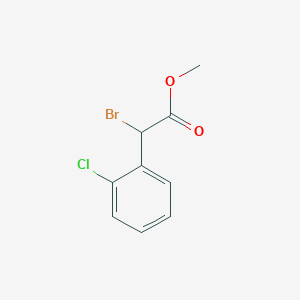

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

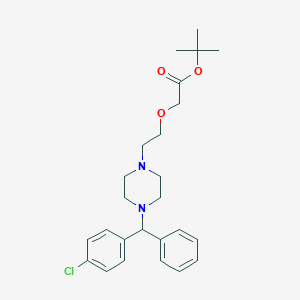

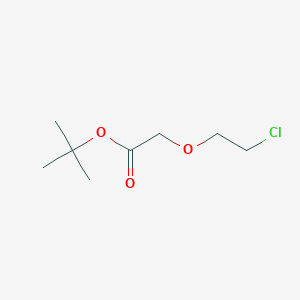

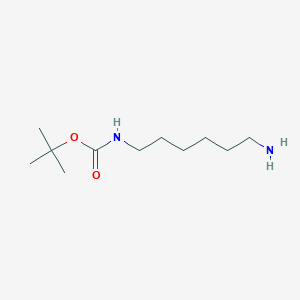

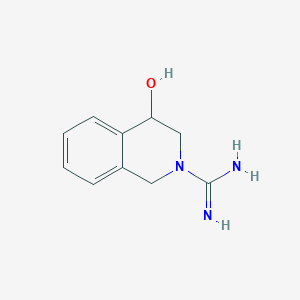

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)

![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)